2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide
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Overview
Description
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide is a synthetic organic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.17 g/mol . This compound is characterized by the presence of a bromine atom, a methylimino group, and a phenoxy group attached to a propanamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide typically involves the following steps:
Esterification: The brominated phenol is then reacted with an appropriate esterifying agent to form the corresponding ester.
Amidation: The ester is subsequently converted to the amide by reacting it with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized amides .
Scientific Research Applications
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the methylimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylaniline: Shares the bromine and phenyl groups but differs in the presence of an aniline moiety.
4-bromo-2-methylphenol: Similar in having a bromine and phenol group but lacks the amide functionality.
Uniqueness
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrN2O2 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-[4-bromo-2-(methyliminomethyl)phenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(12(16)15-3)17-11-5-4-10(13)6-9(11)7-14-2/h4-8H,1-3H3,(H,15,16) |
InChI Key |
CVDDSGDBSCUPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)OC1=C(C=C(C=C1)Br)C=NC |
Origin of Product |
United States |
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